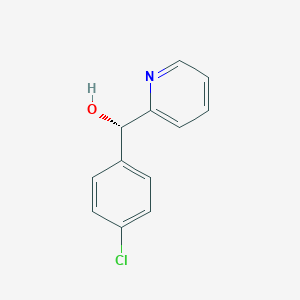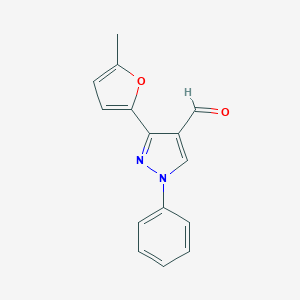
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that is commonly used in scientific research. It is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have antitumor effects in a variety of cancer cell lines. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. It has a variety of applications in scientific research and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood, which may limit its use in certain types of experiments.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is in its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is in its use as a probe to study the function of certain proteins and enzymes in cells. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide and how it interacts with other compounds in cells.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a synthetic compound that has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for researchers in the field of biochemistry and pharmacology.
合成方法
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylaniline and isobutyryl chloride. The resulting product is then subjected to a series of purification steps to yield N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. This synthesis method has been well-established and is widely used in scientific research.
科学研究应用
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used as a probe to study the function of certain proteins and enzymes in cells. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been used in both in vitro and in vivo studies, making it a versatile tool for researchers.
属性
CAS 编号 |
6178-59-2 |
|---|---|
产品名称 |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)12(8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI 键 |
BGAHMDYYPSUYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




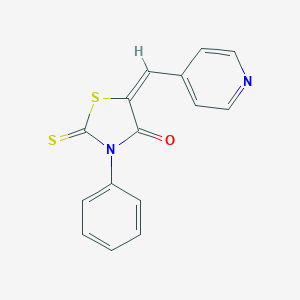
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

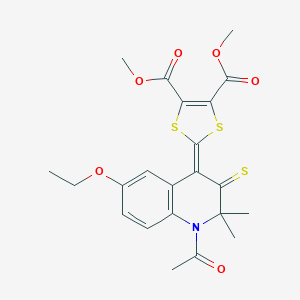
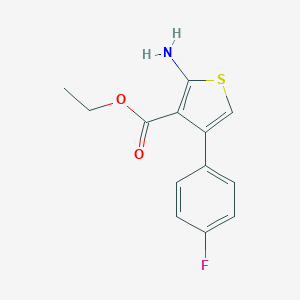
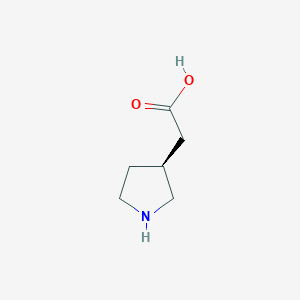


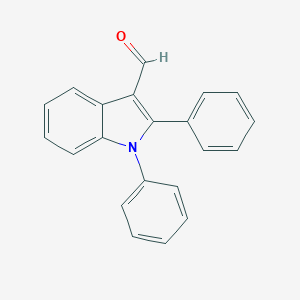
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

